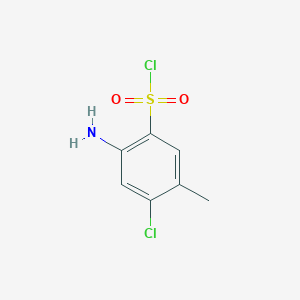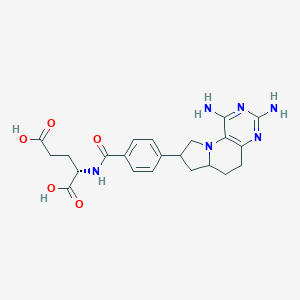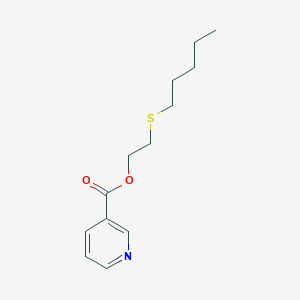
Nicotinic acid, 2-(pentylthio)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nicotinic acid, 2-(pentylthio)ethyl ester, also known as S-acetylthiocholine (SATC), is a synthetic choline ester that has been widely used in scientific research. It is a quaternary ammonium compound that is structurally similar to acetylcholine, a neurotransmitter in the nervous system. SATC has been studied for its potential as a tool in neuroscience research and as a therapeutic agent for neurological disorders.
作用機序
SATC acts as an acetylcholine analog and binds to nicotinic acetylcholine receptors (nAChRs) in the nervous system. It activates these receptors, leading to the opening of ion channels and the influx of cations such as sodium and calcium into the cell. This results in depolarization of the membrane potential and the propagation of action potentials along the neuron.
生化学的および生理学的効果
SATC has been shown to enhance synaptic transmission in the nervous system by activating nAChRs. It can also increase the release of neurotransmitters such as dopamine and acetylcholine. SATC has been studied for its potential therapeutic effects on neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
実験室実験の利点と制限
SATC is a useful tool for studying the function of nAChRs in the nervous system. It has a high affinity for these receptors and can be used to selectively activate or block them. However, SATC has a short half-life in vivo and can be rapidly metabolized by acetylcholinesterase. This limits its use as a therapeutic agent and requires careful dosing in experiments.
将来の方向性
There are several future directions for research on SATC. One area of interest is the development of SATC derivatives that have improved pharmacokinetic properties and can be used as therapeutic agents for neurological disorders. Another direction is the investigation of the role of nAChRs in non-neuronal tissues such as the immune system and the gastrointestinal tract. Additionally, SATC could be used in combination with other drugs to enhance their therapeutic effects.
合成法
SATC can be synthesized by reacting choline with 1-pentanethiol and acetic anhydride. The reaction produces SATC as a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
SATC has been used in various scientific research applications, including studying the function of acetylcholine receptors in the nervous system, investigating the role of cholinergic neurotransmission in learning and memory, and examining the effects of SATC on neuronal signaling pathways.
特性
CAS番号 |
101952-69-6 |
|---|---|
製品名 |
Nicotinic acid, 2-(pentylthio)ethyl ester |
分子式 |
C13H19NO2S |
分子量 |
253.36 g/mol |
IUPAC名 |
2-pentylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C13H19NO2S/c1-2-3-4-9-17-10-8-16-13(15)12-6-5-7-14-11-12/h5-7,11H,2-4,8-10H2,1H3 |
InChIキー |
PFLAIDJOORTPCT-UHFFFAOYSA-N |
SMILES |
CCCCCSCCOC(=O)C1=CN=CC=C1 |
正規SMILES |
CCCCCSCCOC(=O)C1=CN=CC=C1 |
その他のCAS番号 |
101952-69-6 |
同義語 |
2-(Pentylthio)ethyl nicotinate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




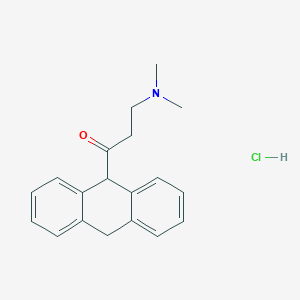

![3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B11665.png)
![Benzo[1,2-b:4,5-b']dithiophene-4,8-dione](/img/structure/B11667.png)

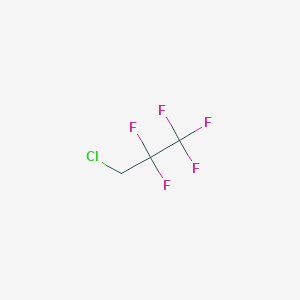
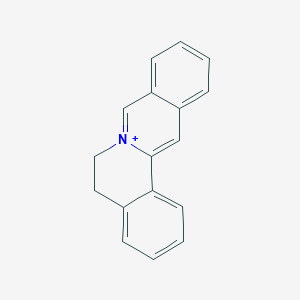
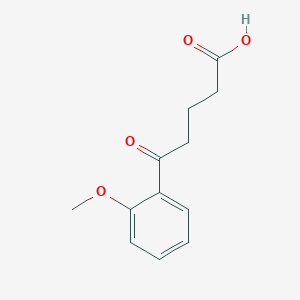
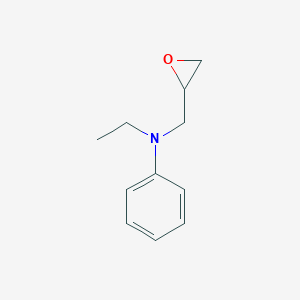

![7-Methoxy-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B11688.png)
